molecular formula C15H28N2O B2469114 N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide CAS No. 953993-25-4

N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide

Cat. No. B2469114
M. Wt: 252.402
InChI Key: WCSZNAIYCVAYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthetic Chemistry and Drug Development

In synthetic chemistry, compounds similar to "N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide" serve as key intermediates in the synthesis of complex molecules. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is crucial in the preparation of premafloxacin, highlighting the role of such compounds in developing antibiotics for veterinary use (T. Fleck et al., 2003). This demonstrates the significance of advanced synthetic routes in drug development, especially for addressing pathogens of veterinary importance.

Molecular Biology and Enzyme Inhibition

In molecular biology, specific compounds structurally related to "N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide" have been identified to possess enzymatic inhibition properties. For instance, the study by Yu-Ming Chung et al. (2013) on the histone deacetylase inhibitor suberoylanilide hydroxamic acid shows its influence on fungal metabolite profiles, leading to the isolation of anti-inflammatory compounds (Yu-Ming Chung et al., 2013). Such insights are pivotal for developing new therapeutic agents with anti-inflammatory properties.

Pharmacology and Drug Mechanism Studies

In pharmacology, the analysis of compounds with functionalities similar to "N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide" aids in understanding drug mechanisms. For example, studies on cytochrome P450 enzymes, as discussed by S. Bae et al. (2008), provide valuable information on how specific compounds are metabolized in the human body, offering clues to their pharmacokinetics and potential drug interactions (S. Bae et al., 2008).

Safety And Hazards

The safety and hazards associated with “N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide” are not specified in the search results1.


Future Directions

The future directions for the research and application of “N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide” are not mentioned in the search results1.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-12(2)15(18)16-11-13-7-9-17(10-8-13)14-5-3-4-6-14/h12-14H,3-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSZNAIYCVAYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide

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